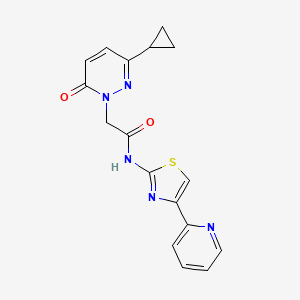
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide is a synthetic organic compound that boasts a complex structure, making it an intriguing subject for chemical research and application. This compound features a pyridazinone core fused with a cyclopropyl group and a thiazole moiety, integrated with a pyridine ring, making it a rich target for studying molecular interactions and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps starting from readily available precursors One common approach begins with the cyclization of a substituted pyridazinone with a cyclopropyl group
Industrial Production Methods: Industrial production of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide typically scales up from lab protocols, employing larger reactors and optimized purification methods. These methods include crystallization or chromatography to ensure high purity and yield. The use of automated synthesis machinery also helps in maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. For instance, the thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones. The amide linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Utilizing reagents like hydrogen peroxide or peracids.
Reduction: Involving metal hydrides such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides.
Major Products
Oxidation Products: Sulfoxides and sulfones from the thiazole ring.
Reduction Products: Reduced amide derivatives.
Substitution Products: Thiazolyl derivatives with varied alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide has versatile applications across multiple fields:
Chemistry: Used as a building block in organic synthesis due to its complex structure.
Biology: Explored for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation or infection.
Industry: Utilized in the development of new materials with specific electronic or structural properties.
Wirkmechanismus
The mechanism of action of this compound is often related to its ability to interact with biological targets such as enzymes or receptors. It binds to these targets, potentially inhibiting their activity or altering their function. Key molecular pathways involved include inhibition of specific enzymatic processes or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other pyridazinone and thiazole-based compounds, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. This uniqueness gives it a distinct profile in terms of reactivity and potential bioactivity. Similar compounds include:
4-(2-Pyridinyl)thiazole derivatives: Known for their bioactivity and chemical versatility.
Cyclopropyl-pyridazinones: Widely studied for their pharmacological properties.
By understanding the detailed synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.
Eigenschaften
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-16(24)7-6-12(21-22)11-4-5-11)20-17-19-14(10-25-17)13-3-1-2-8-18-13/h1-3,6-8,10-11H,4-5,9H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZSBPNWYMHERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














